Dihexyl adipate

Description

Nomenclature and Chemical Identity in Academic Literature

In scientific and academic literature, dihexyl adipate (B1204190) is systematically identified to prevent ambiguity. Its chemical identity is defined by a set of standardized names and numbers. The most widely accepted name under the International Union of Pure and Applied Chemistry (IUPAC) is dihexyl hexanedioate . nih.gov This name precisely describes its structure as the diester formed from hexanedioic acid (commonly known as adipic acid) and hexanol.

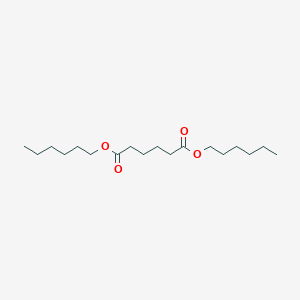

The molecular formula for dihexyl adipate is C18H34O4 . nih.govchemicalbook.com This formula provides the elemental composition of one molecule of the compound. For a more detailed structural representation, the SMILES (Simplified Molecular-Input Line-Entry System) string, CCCCCCOC(=O)CCCCC(=O)OCCCCCC, is often used in computational chemistry and cheminformatics. nih.gov

Interactive Data Table: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | dihexyl hexanedioate nih.gov |

| CAS Number | 110-33-8 nih.govchemicalbook.com |

| Molecular Formula | C18H34O4 nih.govchemicalbook.com |

| Molecular Weight | 314.46 g/mol |

| SMILES | CCCCCCOC(=O)CCCCC(=O)OCCCCCC nih.gov |

| Synonyms | Di-n-hexyl adipate, Adipic acid, dihexyl ester nih.gov |

Historical Context of this compound Applications and Research Evolution

The development and application of adipate esters, including this compound, are closely linked to the rise of the polymer industry, particularly the widespread use of polyvinyl chloride (PVC) in the mid-20th century. kinampark.com While specific historical timelines for the initial synthesis and commercialization of this compound are not extensively detailed in readily available literature, the broader class of adipate plasticizers gained prominence as alternatives and co-plasticizers to phthalates. biorxiv.org

Early research into plasticizers focused on improving the flexibility and durability of polymers like PVC, which are inherently rigid. wikipedia.org Adipate esters were found to be particularly effective in imparting low-temperature flexibility, a crucial property for applications in colder environments. kinampark.combionity.com This characteristic drove their initial adoption and subsequent research.

The evolution of research on this compound has been influenced by the broader trends in chemical safety and environmental science. As concerns grew regarding the environmental persistence and potential health impacts of certain plasticizers, research efforts intensified to understand the behavior of compounds like this compound. mdpi.comontosight.ai Studies began to focus on its migration from plastic materials into food and other contact substances, as well as its biodegradability. mdpi.comresearchgate.net This shift reflects a broader evolution in chemical research, moving from a primary focus on performance to a more holistic assessment that includes environmental and safety profiles.

Role of this compound as a Plasticizer in Polymer Science

This compound's primary role in polymer science is that of a plasticizer . ontosight.ai Plasticizers are additives that increase the plasticity or fluidity of a material, making it softer and more flexible. wikipedia.org They achieve this by embedding themselves between the polymer chains, thereby reducing the intermolecular forces and increasing the free volume. kinampark.com This allows the polymer chains to move more freely relative to one another, resulting in a decrease in the glass transition temperature (Tg) and an increase in flexibility. wikipedia.orgmdpi.com

In the context of PVC, this compound is known for its efficiency in lowering the Tg, which is a key measure of a plasticizer's effectiveness. mdpi.com Research has shown that the introduction of adipate plasticizers can significantly expand the temperature range in which PVC remains in a highly elastic state. mdpi.com This is attributed to the linear structure of the adipate molecule, which contributes to a lower viscosity compared to some other classes of plasticizers. mdpi.com

The compatibility of a plasticizer with the host polymer is crucial for its performance. This compound exhibits good compatibility with PVC, allowing it to be effectively incorporated into the polymer matrix during processing. kinampark.com This compatibility ensures a stable, homogenous material where the plasticizer does not readily exude or migrate to the surface. However, like all non-covalently bound plasticizers, this compound can migrate out of the polymer over time, a phenomenon that is a significant area of ongoing research. mdpi.comresearchgate.net

Recent research in polymer science continues to explore the use of this compound, sometimes in combination with other plasticizers, to achieve specific performance characteristics in PVC and other polymers. researchgate.net The goal is often to create materials with an optimal balance of flexibility, durability, and low-temperature performance, while also considering the environmental and safety aspects of the additives used. biorxiv.org

Interactive Data Table: Key Properties of this compound as a Plasticizer

| Property | Description | Reference |

| Function | Increases flexibility and workability of polymers. | wikipedia.orgontosight.ai |

| Mechanism | Intercalates between polymer chains, reducing intermolecular forces. | kinampark.com |

| Effect on Tg | Effectively lowers the glass transition temperature of PVC. | mdpi.com |

| Key Advantage | Imparts good low-temperature flexibility. | kinampark.combionity.com |

| Compatibility | Generally good with PVC. | kinampark.com |

Structure

2D Structure

Properties

IUPAC Name |

dihexyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c1-3-5-7-11-15-21-17(19)13-9-10-14-18(20)22-16-12-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHECSPXBQJHZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCCCC(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O4 | |

| Record name | DI-N-HEXYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026841 | |

| Record name | Dihexyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-hexyl adipate is a colorless liquid. Floats on water. (USCG, 1999), Liquid | |

| Record name | DI-N-HEXYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanedioic acid, 1,6-dihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

325 °F (USCG, 1999) | |

| Record name | DI-N-HEXYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.939 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | DI-N-HEXYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

110-33-8 | |

| Record name | DI-N-HEXYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihexyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1,6-dihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexyl hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEXYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H16ECG10GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis and Production Methodologies

Chemical Esterification Processes for Dihexyl Adipate (B1204190) Synthesis

Commonly used catalysts include:

Organometallic Compounds: Titanium alkoxides, such as titanium tetrabutoxide and butyl titanate, along with tin-based catalysts like stannic octylate, are utilized in commercial production. prepchem.com These catalysts are effective at the high temperatures required for esterification.

Solid Acid Catalysts: To facilitate easier separation and reduce waste, heterogeneous catalysts are increasingly favored. These include cation-exchange resins and modified heteropoly acids. biorxiv.org

Ionic Liquids: Acidic ionic liquids have been explored as both catalysts and solvents. researchgate.netmdpi.com They can offer high yields under milder conditions and may allow for a two-phase system that simplifies product separation. mdpi.com

A comparative overview of different catalytic systems is presented below.

| Catalyst Type | Examples | Process Characteristics |

| Mineral Acids | Sulfuric Acid | Traditional method, highly corrosive, difficult to separate. atamanchemicals.com |

| Organometallics | Titanium tetrabutoxide, Stannic octylate | Effective at high temperatures, requires post-reaction removal. prepchem.com |

| Solid Acids | Cation-exchange resins, Heteropoly acids | Facilitates catalyst separation, reduces corrosive waste. biorxiv.org |

| Ionic Liquids | Triethylammonium hydrogen sulphate | Can act as both catalyst and solvent, potentially milder conditions. mdpi.com |

This table provides an interactive overview of catalytic approaches.

To maximize the yield of dihexyl adipate and enhance selectivity, process parameters are carefully controlled. As an equilibrium reaction, the removal of water is a critical step to drive the reaction toward the product side. This is often achieved by azeotropic distillation using a solvent like toluene. prepchem.com

Key optimization strategies include:

Molar Ratio of Reactants: Using an excess of one reactant, typically the alcohol (n-hexanol), can shift the equilibrium to favor the formation of the diester. mdpi.com

Temperature and Pressure Control: The reaction is typically conducted at elevated temperatures, often around 180°C or higher, to achieve a reasonable reaction rate. prepchem.commdpi.com In some processes, subatmospheric pressure is applied during the final stages to facilitate the removal of volatile byproducts and unreacted alcohol. prepchem.com

Multi-step Reactions: A process may involve an initial dehydrating esterification followed by an ester-interchange reaction to maximize the conversion to the desired diester product. prepchem.com

An example of a detailed chemical synthesis process involved reacting adipic acid, 1,3-butanediol, and n-hexanol with titanium tetrabutoxide and stannic octylate catalysts in toluene. prepchem.com Water was removed, followed by the addition of more n-hexanol and a butyl titanate catalyst for an ester-interchange reaction at 180°C, leading to the recovery of n-hexanol and the formation of the final product. prepchem.com

Biotechnological and Sustainable Synthetic Pathways

Growing environmental concerns have spurred research into greener routes for producing this compound. These methods leverage biocatalysis and renewable feedstocks to create more sustainable manufacturing processes.

Enzymatic synthesis represents a significant advancement in green chemistry for ester production. Lipases, particularly immobilized forms, are highly effective biocatalysts for the esterification of adipic acid with alcohols.

The most commonly cited enzyme for this purpose is the immobilized lipase (B570770) B from Candida antarctica (often marketed as Novozym 435). biorxiv.orgresearchgate.netresearchgate.net This biocatalytic method offers several advantages over traditional chemical synthesis:

Mild Reaction Conditions: Enzymatic reactions proceed at much lower temperatures (e.g., 50-60°C) compared to chemical methods, reducing energy consumption. researchgate.netmdpi.com

High Selectivity: Lipases exhibit high selectivity, minimizing the formation of unwanted byproducts.

Solvent-Free Systems: The reaction can often be conducted in a solvent-free medium, which simplifies the process and eliminates the use of volatile organic compounds. biorxiv.orgresearchgate.net

To achieve very high conversion rates, often approaching 100%, the reaction is typically performed under vacuum. biorxiv.orgresearchgate.netbiorxiv.org The application of reduced pressure helps to remove the water byproduct, thereby overcoming equilibrium limitations. researchgate.net Research on the synthesis of similar adipate esters has shown that parameters like enzyme loading, temperature, and substrate molar ratio are optimized to achieve maximum yield in the shortest time. researchgate.net

| Parameter | Typical Condition | Rationale |

| Catalyst | Immobilized Candida antarctica lipase B | High activity and stability. researchgate.netresearchgate.net |

| Temperature | 50-65°C | Optimal range for enzyme activity without causing denaturation. researchgate.netbiorxiv.org |

| System | Solvent-free | Reduces waste and simplifies purification. biorxiv.orgresearchgate.net |

| Pressure | Vacuum (e.g., 6.7-13.3 kPa) | Removes water to drive reaction to completion. researchgate.netresearchgate.net |

| Conversion Rate | Up to 100% | Achievable under optimized conditions. biorxiv.orgresearchgate.netbiorxiv.org |

This interactive table summarizes optimal conditions for enzyme-catalyzed adipate ester synthesis.

A truly sustainable pathway for this compound requires the use of renewable raw materials. The production of the key precursor, adipic acid, from biomass is a central focus of this effort. Conventional adipic acid production relies on petroleum-based feedstocks like cyclohexane (B81311) and involves the use of strong acids, leading to significant greenhouse gas emissions (e.g., N₂O). ki.si

Alternative, bio-based routes are being developed:

Fermentation of Sugars: One promising approach involves the metabolic engineering of microorganisms like E. coli. biorxiv.orgbiorxiv.org Using the reverse adipate degradation pathway (RADP), these microbes can convert substrates from waste materials into adipic acid with high yields. biorxiv.orgbiorxiv.orgresearchgate.net

Chemo-Catalytic Conversion of Sugars: Another strategy involves the chemical conversion of C6 sugars (e.g., glucose) derived from biomass. ki.si Sugars are first oxidized to aldaric acids, such as D-glucaric acid or mucic acid. ki.siosti.govtandfonline.com These aldaric acids are then subjected to a dehydroxylation process using heterogeneous catalysts (e.g., Re/C or Ir-ReOx/C) to produce adipic acid or its esters. ki.siosti.gov This method can achieve high selectivity (>95%) and yield. ki.si

The integration of these bio-based adipic acid production methods with enzymatic esterification creates a fully renewable and sustainable route to this compound.

The development of sustainable pathways for this compound synthesis aligns with several core principles of Green Chemistry. mdpi.com

Waste Prevention: Enzymatic, solvent-free synthesis minimizes waste by offering high selectivity and conversion, avoiding the need for complex purification steps that generate waste streams. biorxiv.orgresearchgate.net

Atom Economy: While the inherent atom economy of esterification is fixed by the reaction stoichiometry, enzymatic routes maximize efficiency, ensuring that a higher percentage of reactant atoms are incorporated into the final product. mdpi.com

Use of Renewable Feedstocks: Integrating the production of adipic acid from biomass directly addresses this principle, shifting the reliance from finite fossil fuels to renewable resources like sugars or waste materials. ki.sitandfonline.commdpi.com

Use of Catalysis: Both advanced chemical and biotechnological routes rely on catalysis. Enzymatic catalysis, in particular, is a hallmark of green chemistry due to its high efficiency and specificity under mild conditions, avoiding the harsh reagents used in some traditional methods. researchgate.netmdpi.com

Design for Energy Efficiency: Conducting reactions at lower temperatures, as seen in enzyme-catalyzed processes, significantly reduces the energy input compared to high-temperature chemical synthesis. researchgate.netmdpi.com

By embracing these principles, the production of this compound can transition from a conventional chemical process to a modern, sustainable technology.

Novel Synthetic Routes and Catalyst Development

While the term "asymmetric esterification" typically refers to the creation of chiral esters, in the context of this compound synthesis from achiral precursors like adipic acid and n-hexanol, the focus shifts to highly selective and efficient esterification processes. Research has explored enzymatic catalysis as a means to achieve high conversion rates under mild conditions. One notable advancement involves the use of lipases, such as Candida antarctica lipase B (CALB), for the synthesis of related adipate esters like di(2-ethylhexyl) adipate (DEHA). biorxiv.orgresearchgate.net This enzymatic approach has demonstrated the potential for achieving nearly 100% product yield at moderate temperatures (e.g., 50°C) and under reduced pressure, which aids in the removal of water to drive the reaction equilibrium towards the product. biorxiv.orgresearchgate.net The use of immobilized enzymes further enhances the sustainability of the process by allowing for catalyst recycling. biorxiv.org

The synthesis of unsymmetrical adipates can be achieved through a two-stage esterification of adipic acid in a single reaction vessel. mdpi.com Initially, a monoester is formed by reacting adipic acid with a higher molecular weight alcohol in an equimolar ratio. mdpi.com Subsequently, a second, different alcohol is added to produce the diester. mdpi.com

A significant area of innovation in this compound synthesis involves the application of ionic liquids (ILs) as catalysts and, in some cases, as the reaction medium itself. Ionic liquids are salts with low melting points that offer several advantages, including low vapor pressure, high thermal stability, and tunable solvent properties.

Research has demonstrated the successful use of acidic ionic liquids as catalysts for the esterification of dicarboxylic acids like adipic acid. mdpi.comresearchgate.net For instance, an ionic liquid synthesized from triethylamine (B128534) and sulfuric(VI) acid has been effectively used as an acidic catalyst and solvent for the production of dialkyl adipates. mdpi.comresearchgate.net A key feature of this system is the formation of a two-phase liquid-liquid system during the reaction, where the ester product is immiscible with the ionic liquid phase. mdpi.comresearchgate.net This immiscibility facilitates the continuous removal of the ester, shifting the reaction equilibrium towards the product and resulting in high yields (up to 99%) and selectivities (>99%) under mild conditions (70–80 °C). mdpi.comresearchgate.net

The reusability of the ionic liquid catalyst is a major advantage, with studies showing that the catalyst can be recycled multiple times without a significant loss of activity. mdpi.com This approach is considered a more sustainable and potentially industrially viable alternative to traditional methods that may be more energy-intensive. mdpi.com

The following table summarizes the findings of a study on the synthesis of dialkyl adipates using an ionic liquid catalyst.

| Catalyst System | Reactants | Molar Ratio (Alcohol:Acid) | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity (%) |

| Ionic Liquid (Triethylamine/H₂SO₄) | Adipic Acid, Butan-1-ol | 4:1 | 15 | 70-80 | 99 | >99 |

| Ionic Liquid (Triethylamine/H₂SO₄) | Adipic Acid, 2-Ethylhexan-1-ol | 4:1 | 15 | 70-80 | 99 | >99 |

Industrial and Material Science Applications

Dihexyl Adipate (B1204190) in Polymer Modification and Polyvinyl Chloride (PVC) Formulations

Dihexyl adipate, particularly the isomer di(2-ethylhexyl) adipate (DEHA), serves as a primary plasticizer in the polymer industry, most notably for polyvinyl chloride (PVC). nih.govdtu.dk Plasticizers are additives that increase the flexibility, workability, and durability of a material. biogreenware.co.ukchemceed.com Adipate esters are recognized for imparting excellent performance at low temperatures, which extends the temperature range in which PVC remains flexible. plasticisers.orgmdpi.com This characteristic is attributed to the linear structure of the adipate molecule, which results in a lower viscosity compared to some other plasticizers. mdpi.com

In PVC formulations, this compound lowers the glass transition temperature (Tg) of the polymer, a key indicator of a plasticizer's effectiveness. mdpi.com By reducing the Tg, it enhances the material's elasticity and facilitates easier processing. biogreenware.co.ukmdpi.com It is frequently used in the production of flexible films, especially for food packaging (cling film), as well as in applications like wire and cable coatings and automotive components. nih.govdtu.dkbiogreenware.co.uk While sometimes used alone, it is also commonly blended with other plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), to achieve a desired balance of properties. nih.govplasticisers.org The use of adipate esters like DEHA is also driven by a search for alternatives to phthalate-based plasticizers. dtu.dk

| Performance Benefit | Description | Primary Application Examples |

|---|---|---|

| Low-Temperature Flexibility | Maintains the flexibility of PVC in cold environments, preventing brittleness. mdpi.comthegoodscentscompany.com | Food packaging films, wire and cable insulation, automotive interiors. nih.govbiogreenware.co.uk |

| High Efficiency | Effectively increases the plasticity of the polymer, allowing for softer and more pliable end products. univarsolutions.com | Flexible films, sheeting, dip coatings. biogreenware.co.ukunivarsolutions.com |

| Good Heat Stability | Resists degradation at elevated temperatures during processing and end-use. thegoodscentscompany.comunivarsolutions.com | General PVC compounding. univarsolutions.com |

| Weathering Resistance | Contributes to the durability of PVC products exposed to outdoor conditions. thegoodscentscompany.comunivarsolutions.com | Outdoor sheeting, wallpaper. univarsolutions.com |

Utilization in Specialized Lubricant and Hydraulic Fluid Systems

This compound functions as a component and additive in the formulation of specialized lubricants and hydraulic fluids. nih.govbiogreenware.co.uk Its properties, such as a low pour point (below -50°C), make it particularly suitable for applications requiring reliable performance at low temperatures. google.com

In the lubricants sector, di(2-ethylhexyl) adipate is used as a lubricant itself and as an additive in a wide array of industrial oils. biogreenware.co.ukgoogle.com These include engine oils, marine engine oils, compressor oils, gear oils, and aviation turbine oils. nih.govgoogle.com Its inclusion helps to maintain fluid viscosity and lubricity across a broad temperature range, which is critical for protecting machinery components from wear. addinol.de Synthetic fluids, including those based on esters like this compound, are often formulated for demanding conditions such as high pressures and extended service life. fragol.com

| Property | Value Range | Reference Standard |

|---|---|---|

| Dynamic Viscosity at 20°C | 12 to 16 mPa·s | DIN 51562 google.com |

| Density at 20°C | 0.920 to 0.930 g/cm³ | DIN 51757 google.com |

| Pour Point | < -50°C | DIN ISO 3016 google.com |

| Flash Point | ~196°C | univarsolutions.com |

This compound as a Component in Cosmetic and Personal Care Product Formulations

In the cosmetics and personal care industry, this compound and its isomer, di(2-ethylhexyl) adipate, are valued for their multifunctional properties. cosmeticsinfo.orgcosmileeurope.eu They primarily function as skin-conditioning agents, emollients, and solvents. cosmileeurope.eucosmileeurope.eupaulaschoice-eu.com As an emollient, this compound acts as a lubricant on the skin's surface, imparting a soft and smooth appearance without leaving a heavy or greasy feel. cosmileeurope.euspecialchem.com

These properties lead to its inclusion in a wide range of products, including:

Skin creams and lotions specialchem.com

Sunscreens specialchem.com

Foundations and lipsticks cosmeticsinfo.orgspecialchem.com

Perfumes and colognes cosmeticsinfo.org

Bath products and aftershave lotions cosmeticsinfo.org

Hair care products specialchem.com

| Function | Description in Cosmetic Formulations |

|---|---|

| Skin-Conditioning Agent / Emollient | Softens and smoothens the skin, maintaining it in good condition. cosmileeurope.eucosmileeurope.eu |

| Solvent | Dissolves other ingredients and improves the texture and spreadability of products. cosmileeurope.euspecialchem.com |

| Plasticizer | Improves the flexibility and durability of formulations, preventing cracking. cosmileeurope.euspecialchem.com |

| Film Former | Produces a continuous film on the skin, hair, or nails. cosmileeurope.euspecialchem.com |

Integration in Medical Technology and Device Manufacturing

This compound, specifically di(2-ethylhexyl) adipate (DEHA), is utilized as an alternative plasticizer to di(2-ethylhexyl) phthalate (DEHP) in the manufacturing of medical devices. specialchem.com Plasticizers are essential for creating flexible PVC products commonly used in healthcare, such as intravenous (IV) bags, tubing, and catheters. specialchem.com The primary function of the plasticizer is to impart softness and pliability to the otherwise rigid PVC polymer. specialchem.com

The selection of a plasticizer for medical applications involves criteria such as compatibility with PVC, the ability to withstand sterilization processes, and performance characteristics like flexibility when cold. specialchem.com DEHA is noted as a useful plasticizer for materials intended for the storage of refrigerated medical solutions. specialchem.com However, research has also investigated the migration potential of plasticizers from medical devices. Studies have shown that DEHA can migrate from haemofiltration systems, which is a consideration in the selection of materials for such applications. nih.gov Other alternative plasticizers used in medical devices include trioctyl trimellitate (TOTM) and butyryl trihexyl citrate (B86180) (BTHC). specialchem.com

Broader Applications in Adhesives, Sealants, and Coatings

Beyond its primary roles, this compound is also incorporated into formulations for adhesives, sealants, and coatings. biogreenware.co.uk In these applications, it typically functions as a solvent and a plasticizer. biogreenware.co.ukbiogreenware.com

As a plasticizer in adhesives and sealants, it increases the flexibility and workability of the polymer system. chemceed.com This enhancement of elasticity is crucial for preventing cracking or delamination when the material is under stress or exposed to temperature fluctuations, thereby improving the longevity of the bond or seal. chemceed.com

In coatings, inks, and paints, di(2-ethylhexyl) adipate acts as a solvent and a viscosity reducer for plastisols. biogreenware.co.ukbiogreenware.com Its function is to dissolve various resins, improve the dispersion of pigments, and enhance the film-forming properties of the coating. biogreenware.com Its compatibility with materials like nitrocellulose and various synthetic rubbers also expands its utility in these sectors. nih.govunivarsolutions.com

Environmental Fate and Transport Mechanisms

Biodegradation Pathways and Kinetics in Environmental Compartments

The breakdown of dihexyl adipate (B1204190) in the environment is primarily driven by microbial activity. The rate and extent of this biodegradation are dependent on the environmental compartment, the presence of adapted microbial communities, and the specific isomeric structure of the compound.

Aerobic Degradation in Activated Sludge Systems

Activated sludge, a cornerstone of modern wastewater treatment plants (WWTPs), contains a high concentration of diverse microorganisms, making it a potent environment for the biodegradation of organic chemicals. Studies have demonstrated that dihexyl adipates are readily biodegradable under the aerobic conditions typical of these systems.

In a key study using acclimated activated sludge, both di-n-hexyl adipate and di(2-ethylhexyl) adipate (DEHA) showed rapid and significant primary biodegradation. nih.gov Within 24 hours, di-n-hexyl adipate was observed to undergo 67% to over 99% primary degradation at feed levels of 3 and 13 mg/liter. nih.gov Similarly, DEHA exhibited primary degradation of 65% to 96% under comparable conditions. nih.govresearchgate.net Ultimate biodegradation, the complete conversion of the organic molecule to carbon dioxide, water, and microbial biomass, has also been confirmed. A study employing a carbon dioxide evolution test with an acclimated activated sludge inoculum found that greater than 75% of the theoretical carbon dioxide was evolved for both diesters over a 35-day period. nih.gov This high level of degradation in activated sludge models suggests that dihexyl adipates are unlikely to persist in environments with similar mixed microbial populations. nih.gov

Further research on DEHA indicates a biodegradation half-life of approximately 2.7 days in activated sludge screening tests, reinforcing its classification as readily biodegradable. epa.gov The efficiency of WWTPs in removing these compounds is therefore expected to be high, preventing significant release into aquatic environments.

| Compound | Test System | Feed Concentration (mg/L) | Primary Biodegradation (24 hours) | Ultimate Biodegradation (CO2 Evolution, 35 days) | Reference |

|---|---|---|---|---|---|

| Di-n-hexyl adipate | Acclimated Activated Sludge | 3 and 13 | 67% to >99% | >75% of Theoretical CO2 | nih.gov |

| Di(2-ethylhexyl) adipate (DEHA) | Acclimated Activated Sludge | 3 and 13 | 92% and 73% respectively | >75% of Theoretical CO2 | nih.gov |

| Di(2-ethylhexyl) adipate (DEHA) | Semi-continuous activated sludge | 5 and 20 | 65% to 96% | 94% (ultimate degradation) | nih.gov |

Microbial Degradation by Specific Organisms

The broad biodegradability of this compound observed in mixed microbial systems like activated sludge is due to the metabolic activity of specific microorganisms. The soil bacterium Rhodococcus rhodochrous has been identified as capable of degrading di(2-ethylhexyl) adipate (DEHA). researchgate.netnih.gov

Studies have shown that R. rhodochrous can completely degrade DEHA, but this process often occurs as co-metabolism, requiring the presence of another primary carbon source, such as hexadecane. researchgate.netnih.gov The degradation pathway initiated by this bacterium involves the sequential hydrolysis of the ester bonds. nih.gov This process releases the alcohol component, 2-ethylhexanol, which is then further oxidized to 2-ethylhexanoic acid. researchgate.netnih.govnih.gov The appearance of these intermediates is a key indicator of the biodegradation process. nih.gov While 2-ethylhexanol is typically consumed during the fermentation, 2-ethylhexanoic acid can accumulate, as its degradation by R. rhodochrous is slower. nih.gov

The ability of specific bacteria like Rhodococcus rhodochrous to transform dihexyl adipates is crucial for their removal from contaminated soils and industrial waste streams.

Soil Biodegradation Dynamics

When released to land, this compound is expected to be relatively immobile due to its tendency to adsorb to soil organic matter. epa.govcpsc.gov Its fate in the terrestrial environment is largely governed by microbial degradation. Because of its low water solubility and high soil partition coefficient, leaching into groundwater is not considered a primary concern. cpsc.gov

The biodegradation process in soil is expected to be a major degradation pathway. epa.gov Microorganisms present in the soil, similar to those in activated sludge, can hydrolyze the ester bonds of this compound. This breaks the compound down into adipic acid and the corresponding hexanol isomer. These smaller molecules can then be utilized by a wider range of soil microbes as a source of carbon and energy. nih.gov Studies on new adipate plasticizers have shown that when utilized under natural conditions, they can serve as a potential carbon source for soil microorganisms without forming stable toxic metabolites. This suggests that dihexyl adipates are not likely to accumulate in soil environments over the long term.

Biotic and Abiotic Transformation Processes

Hydrolytic Stability and Environmental Reactivity

This compound is an ester and, as such, is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bonds. This process can occur abiotically, particularly under alkaline conditions (high pH), or be catalyzed by enzymes (esterases) produced by microorganisms. epa.gov

The rate of abiotic hydrolysis is generally slow at neutral environmental pH but increases in alkaline waters. epa.gov For DEHA, a hydrolysis half-life of less than one day has been reported in basic solutions (pH > 9), while at neutral pH (7) and pH 8, the estimated half-lives are significantly longer, at 5 years and 170 days, respectively. oecd.orgnih.gov Therefore, abiotic hydrolysis is not expected to be a significant degradation pathway except in highly alkaline environments. epa.gov

In contrast, biotic hydrolysis, mediated by microbial enzymes, is a rapid and crucial first step in the biodegradation pathway in soil and water. nih.gov Organisms from bacteria to fungi produce esterase enzymes that efficiently break down this compound into adipic acid and hexanol (or its isomers), making them available for further microbial metabolism. nih.govnih.gov

Environmental Partitioning and Distribution

The environmental distribution of this compound is largely governed by its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient (Log Kow). These characteristics indicate a strong tendency for the compound to associate with organic matter and partition out of the aqueous phase.

Sorption to Organic Carbon and Sediment Association

This compound exhibits a high affinity for organic carbon, leading to its significant sorption to soil and sediment. cpsc.govau.dk The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. For this compound, the Koc value is estimated to be greater than 5000, categorizing it as immobile with strong adsorption to soil. windows.net This strong sorption to organic matter in soil and sediment means that this compound is not readily leached into groundwater. epa.govca.gov

The partitioning behavior of this compound can be further understood through the concept of "dual-mode sorption," which involves both absorption into amorphous organic matter and adsorption to carbonaceous materials like black carbon and kerogen. nih.gov This strong association with solid matrices like soil and sediment makes them significant environmental sinks for this compound. oecd.org

Table 1: Soil and Sediment Partitioning of this compound

| Parameter | Value | Reference |

|---|---|---|

| Organic Carbon-Water Partition Coefficient (Koc) | > 5000 | windows.net |

| Mobility in Soil | Immobile, strong adsorption | windows.net |

Occurrence and Detection in Aquatic Systems

Despite its low water solubility, this compound has been detected in various aquatic environments, including surface water, drinking water, and industrial effluents. who.intnih.goviarc.fr However, its presence is generally infrequent and at low concentrations, typically in the range of micrograms per liter (µg/L). nih.goviarc.fr

In a survey of 23 major rivers and lakes in the United States, 7% of the samples contained di(2-ethylhexyl) adipate (a structurally similar compound often used as a proxy) at levels ranging from 0.25 to 1.0 µg/L. who.int Finished drinking water in some US cities has shown levels from approximately 0.001 to 0.1 µg/L. who.int The detection limit for di(2-ethylhexyl) adipate in surface water is often cited as 0.2 µg/L. who.int The presence of this compound in aquatic systems is primarily due to releases from its manufacturing and use in various products. nih.gov

Bioaccumulation Potential in Aquatic Organisms

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. For this compound, its high lipophilicity, as indicated by its high Log Kow, would suggest a significant potential for bioaccumulation. However, experimental data indicates a more complex picture.

Bioconcentration Factor Assessment in Fish Species

The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an organism from the surrounding water. For this compound, a calculated BCF of 28.7 has been reported, suggesting that bioaccumulation is unlikely. windows.net

Studies on the structurally similar and often-used analogue, di(2-ethylhexyl) adipate (DEHA), provide further insight. In a study with bluegill sunfish, a whole-fish BCF of 27 was observed after a 28-day exposure period. ca.govnih.gov This measured BCF is significantly lower than the estimated BCF of over 2,700, which was calculated based on its high Log Kow. epa.govca.gov The discrepancy is attributed to the rapid metabolism of the compound by the fish. epa.govca.gov The half-life for the depuration (elimination) of DEHA from the fish was determined to be 2.7 days. europa.eu

Table 2: Bioconcentration Factor (BCF) of Adipates

| Compound | BCF Value | Species | Reference |

|---|---|---|---|

| This compound (calculated) | 28.7 | - | windows.net |

| Di(2-ethylhexyl) adipate (measured) | 27 | Bluegill sunfish | ca.govnih.gov |

Persistence Evaluation in Environmental Systems

The persistence of a chemical in the environment is determined by its resistance to degradation processes. This compound is considered to be readily biodegradable. windows.neteuropa.eu Model experiments with activated sludge systems have demonstrated the nearly complete biodegradation of DEHA within 35 days. nih.gov In soil, the dominant degradation process is expected to be microbial degradation. nih.gov

The half-life of DEHA in activated sludge has been estimated to be 2.7 days. epa.gov In the atmosphere, the vapor phase of DEHA is expected to degrade relatively rapidly through reaction with hydroxyl radicals, with an estimated half-life of 16 hours. epa.gov Hydrolysis is not considered a significant degradation pathway except in highly alkaline waters. epa.gov Due to its ready biodegradability, this compound is not expected to be persistent in the environment. europa.eu

Ecotoxicological Assessment and Ecological Impact

Aquatic Ecotoxicity Studies

The impact of dihexyl adipate (B1204190) on aquatic environments has been evaluated through various studies, primarily focusing on invertebrates and the potential for sublethal tissue damage in other organisms.

Research into the acute toxicity of dihexyl adipate on aquatic invertebrates has been conducted using standard test organisms. According to tests following OECD Guideline 202, this compound did not demonstrate toxicity to the water flea, Daphnia magna, within the range of its water solubility during 48-hour immobilization tests. windows.net The 48-hour median effective loading rate (EL50) was found to be non-toxic under the tested conditions. windows.net

While acute toxicity appears low, Structure-Activity Relationship (SAR) models, such as ECOSAR, predict that chronic effects on aquatic organisms could be expected from this compound at relatively low concentrations, which is attributed to its log Kow of 5.9. oecd.org For the analogous compound, di(2-ethylhexyl) adipate (DEHA), chronic studies on Daphnia magna showed effects on immobilization, length, and reproduction at concentrations of 0.052 mg/L and above, with a No-Observed-Effect Concentration (NOEC) of 0.024 mg/L. oecd.org In another chronic study with DEHA, no adverse effects on survival or reproduction were observed at an average exposure of 4.4 µg/L. nih.gov

Interactive Data Table: Acute Toxicity of this compound to Aquatic Invertebrates

| Test Organism | Guideline | Duration | Endpoint | Result | Citation |

| Daphnia magna (Water flea) | OECD 202 | 48 hours | EL50 (Immobilization) | Not toxic in the range of water solubility | windows.net |

Exposure of the sea bream (Sparus aurata) and the cichlid (Labidochromis caeruleus) to DOA resulted in notable histopathological alterations in the gills and liver. In the gills, observed changes included hypertrophy, severe hyperplasia, vacuolization, aneurysms, edema, and fusion of the secondary lamellae. The livers of DOA-exposed fish exhibited hepatocellular changes such as steatosis (fatty change), necrosis, and fibrosis. These studies indicate that adipate esters can induce multiple histological changes in fish tissues.

Terrestrial Ecotoxicity Research

The assessment of this compound's impact on the terrestrial environment includes its effects on soil-dwelling organisms and plants.

Specific toxicity data for this compound on soil macroorganisms is limited. However, data for the analogue compound bis(2-ethylhexyl) adipate (DEHA) is available. In a 14-day study with the earthworm Eisenia fetida, the No-Observed-Effect Concentration (NOEC) for DEHA regarding mortality was determined to be 550 mg/kg of soil. windows.net this compound is classified as readily biodegradable, which is a justification for why further studies on other terrestrial non-mammalian fauna may not be deemed necessary. windows.net The ready biodegradability suggests a lower potential for long-term persistence and toxicity in the soil environment.

Interactive Data Table: Toxicity of Adipate Analogues to Soil Macroorganisms

| Compound | Test Organism | Duration | Endpoint | Result | Citation |

| Bis(2-ethylhexyl) adipate (DEHA) | Eisenia fetida (Earthworm) | 14 days | NOEC (Mortality) | 550 mg/kg | windows.net |

Data on the phytotoxicity of this compound on terrestrial plants is not specified in the available research. However, its effect on aquatic plants has been evaluated. In a 72-hour test following OECD Guideline 201, this compound was not toxic to the microalga Pseudokirchneriella subcapitata within the range of its water solubility. windows.net The median effective concentration (ErC50) was not reached under the test conditions. windows.net

Standard phytotoxicity tests on terrestrial plants, such as the garden cress (Lepidium sativum), are commonly used to assess the environmental safety of chemical substances. cabidigitallibrary.orgresearchgate.netnih.gov These tests typically evaluate endpoints like seed germination and root elongation to determine potential inhibitory or toxic effects. cabidigitallibrary.orgnih.gov

Interactive Data Table: Aquatic Phytotoxicity of this compound

| Test Organism | Guideline | Duration | Endpoint | Result | Citation |

| Pseudokirchneriella subcapitata (Microalga) | OECD 201 | 72 hours | ErC50 | Not toxic in the range of water solubility | windows.net |

Impact on Microbial Communities and Fungal Resistance

This compound is considered to be readily biodegradable, indicating that it can be utilized by microorganisms as a source of carbon. windows.net This inherent biodegradability implies an interaction with and potential impact on the structure and function of soil and aquatic microbial communities. The introduction of a readily available carbon source can lead to shifts in the microbial population, potentially favoring organisms capable of degrading the compound. Studies on other plasticizers have shown that their presence in soil can alter microbial community structure and diversity. researchgate.netresearchgate.netplos.org

The susceptibility of adipate esters to microbial degradation also extends to fungi. Research and patents indicate that adipates, including this compound, can be susceptible to fungal attack. Various fungi, such as Aspergillus niger, are known to degrade plasticizers and can utilize them as a food source. This property is often evaluated in fungal resistance tests, where materials are inoculated with fungal spores to assess their durability. The ability of fungi like Aspergillus niger and Trichoderma harzianum to degrade plastic materials has been well-documented, involving the secretion of enzymes that break down the polymer structure. mdpi.com

Environmental Risk Characterization

The environmental risk characterization of a chemical substance involves a comparison of its potential to cause harm to the environment with its measured or predicted concentrations in various environmental compartments. This assessment for this compound, also commonly known as di(2-ethylhexyl) adipate (DEHA), integrates data on its environmental fate, ecotoxicity, and exposure levels to evaluate the potential for adverse ecological effects.

A key approach in environmental risk characterization is the use of a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) or Measured Environmental Concentration (MEC) to the Predicted No-Effect Concentration (PNEC). researchgate.net The PNEC represents the concentration below which unacceptable effects on the ecosystem are unlikely to occur. researchgate.net

Ecotoxicological Endpoints for this compound

Laboratory studies have been conducted to determine the toxicity of this compound to a range of aquatic organisms. The substance exhibits low water solubility, which influences its bioavailability and toxicity in aquatic systems. who.intoup.com

Acute toxicity to fish and algae is generally low, with no adverse effects observed at concentrations up to its water solubility limit. oup.comepa.gov However, the aquatic invertebrate Daphnia magna has shown higher sensitivity.

| Test Organism | Endpoint | Duration | Value | Reference |

| Daphnia magna (Water flea) | Acute EC50 | 48 hours | 480 - 850 µg/L | oup.comepa.gov |

| Daphnia magna (Water flea) | Chronic NOEC | 21 days | 24 µg/L | oecd.org |

| Daphnia magna (Water flea) | Chronic LOEC | 21 days | 52 µg/L | oecd.org |

| Fish (Bluegill) | Bioconcentration Factor (BCF) | 28 days | 27 | oup.comepa.gov |

| Algae | Acute toxicity | --- | Not toxic at or above water solubility (0.78 mg/L) | oup.comepa.gov |

| Fish | Acute toxicity | --- | Not toxic at or above water solubility (0.78 mg/L) | oup.comepa.gov |

| Earthworm | LC50 | 7 days | >1000 mg/kg | oecd.org |

| Earthworm | LC50 | 14 days | 865 mg/kg | oecd.org |

EC50: The concentration of a substance that causes a specific effect in 50% of the test population. NOEC: No-Observed-Effect Concentration. LOEC: Lowest-Observed-Effect Concentration. BCF: Bioconcentration Factor, the accumulation of a chemical in an organism from water. LC50: The concentration of a substance that is lethal to 50% of the test population.

Environmental Concentrations and Risk Assessment

The risk to the aquatic environment is determined by comparing the ecotoxicological data with measured or predicted environmental concentrations.

Predicted No-Effect Concentration (PNEC): Based on chronic toxicity studies with the sensitive species Daphnia magna, a PNEC for aquatic organisms has been established. An acceptable toxic concentration of 0.035 mg/L was derived from the geometric mean of the NOEC (0.024 mg/L) and the LOEC (0.052 mg/L). oecd.org Applying an assessment factor of 10 to this value, a PNEC of 3.5 µg/L (or 0.0035 mg/L) has been proposed. oecd.org

Measured Environmental Concentrations (MEC): Monitoring studies have detected this compound in surface waters, though typically at low concentrations. One assessment reported that measured environmental concentrations of this compound in natural surface waters averaged less than 0.5 µg/L. oup.com Another survey found that 7% of 82 samples from various surface water sites contained this compound at levels from 0.25 to 1.0 µg/L, with an average of 0.46 µg/L. iarc.fr

Risk Quotient (RQ): A comparison of the mean environmental water concentration (<0.5 µg/L) with the chronic toxicity values for Daphnia magna indicates a margin of safety. epa.gov Using the established PNEC of 3.5 µg/L and the average measured environmental concentration of approximately 0.46 µg/L, the risk quotient (MEC/PNEC) is calculated to be less than 1. This suggests that under current use and disposal patterns, this compound presents a low risk to the freshwater aquatic environment. oup.comepa.gov However, a screening assessment in Canada suggested that harm to aquatic organisms is possible at specific locations near industrial release points. canada.ca

Environmental Risk Characterization Summary

| Parameter | Value | Reference |

| Predicted No-Effect Concentration (PNEC) | 3.5 µg/L | oecd.org |

| Measured Environmental Concentration (MEC) | <0.5 µg/L to 1.0 µg/L | oup.comiarc.fr |

| Risk Quotient (MEC/PNEC) | < 1 | [Calculated] |

Due to its properties, this compound released into the environment is expected to partition from water to soil and sediment. who.intepa.gov It is readily biodegradable in activated sludge systems. who.intepa.gov The bioconcentration factor (BCF) of 27 in bluegill fish suggests a low potential for bioaccumulation in aquatic organisms, likely due to metabolism. oup.comepa.gov

Human Health Effects and Toxicological Investigations

Toxicokinetic and Metabolic Studies in Mammalian Systems

Toxicokinetic studies are crucial for understanding how a chemical substance is processed by a living organism. For di(2-ethylhexyl) adipate (B1204190), research has delineated its path from absorption to excretion, identifying key metabolic transformations along the way.

Following oral administration, di(2-ethylhexyl) adipate is rapidly and almost completely absorbed from the gastrointestinal tract in both humans and various animal models. nih.gov Before absorption, it undergoes hydrolysis in the gut. nih.gov Studies in rats show that after being absorbed, the radiolabeled compound is distributed to several tissues, with peak concentrations reached between 6 and 12 hours. However, there is no significant evidence of accumulation in organs or tissues, with the exception of the stomach where its monoester metabolite may be found. cpsc.gov

Elimination of DEHA is a swift process. In human volunteers, the majority of metabolites (98-100%) are excreted within 24 hours, primarily through urine. nih.gov This rapid clearance is also observed in animal models. Studies on Fischer 344 rats, B6C3F₁ mice, and cynomolgus monkeys show that a significant portion of the administered dose appears in the urine within the first 24 hours. Specifically, rats excrete 34–78%, mice 75–92%, and monkeys 47–57% of the dose in this timeframe. After 96 hours, the total radioactivity in the bodies of rats was found to be minimal, at approximately 0.5%. nih.gov

The biotransformation of DEHA in humans leads to several identifiable metabolites that can serve as biomarkers of exposure. Following oral ingestion, the parent compound is not typically found in plasma; instead, its metabolites are detected. nih.gov

Primary Hydrolysis and Oxidative Metabolites: The initial step is the hydrolysis of DEHA to mono-2-ethylhexyl adipate (MEHA) and adipic acid. cpsc.gov MEHA is a specific biomarker for DEHA exposure. nih.govresearchgate.net Further metabolism of the 2-ethylhexyl side chain leads to a series of oxidized metabolites. In a human study using deuterium-labeled DEHA, several urinary metabolites were identified. The most dominant of these was 2-ethylhexanoic acid (EHA), accounting for an average of 8.6% of the administered dose. nih.govwho.int Other metabolites included 2-ethyl-5-hydroxyhexanoic acid, 2-ethyl-1,6-hexanedioic acid, 2-ethyl-5-keto-hexanoic acid, and 2-ethylhexanol. nih.govwho.int

Specific Oxidized Monoesters: More recent and sensitive analytical methods have identified specific oxidized monoester metabolites in human urine. These include mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA). nih.govresearchgate.net Adipic acid is a major, yet non-specific, metabolite, with a urinary excretion fraction ranging from 10-40%. nih.gov Of the specific metabolites, 5cx-MEPA is the most abundant. nih.gov

Biomarkers for Exposure Assessment: The identification of these specific metabolites is crucial for human biomonitoring. While adipic acid is a major metabolite, its utility as a biomarker is limited due to its non-specificity and potential for endogenous formation. researchgate.net Therefore, the specific oxidized monoesters, such as 5cx-MEPA, are more reliable for accurately assessing human exposure to DEHA. nih.gov However, it has been noted that specific metabolites like MEHA, MEHHA (mono-2-ethylhydroxyhexyl adipate), and MEOHA (mono-2-ethyloxohexyl adipate) may only be detectable in highly exposed populations. nih.govresearchgate.net

| Metabolite | Abbreviation | Type | Urinary Excretion Fraction (FUE) / % of Dose | Reference |

|---|---|---|---|---|

| Adipic acid | AA | Non-specific | 10 - 40% | nih.gov |

| 2-Ethylhexanoic acid | EHA | Specific | ~8.6% | nih.govwho.int |

| mono-5-carboxy-2-ethylpentyl adipate | 5cx-MEPA | Specific | ~0.20% | nih.gov |

| mono-2-ethyl-5-hydroxyhexyl adipate | 5OH-MEHA | Specific | ~0.07% | nih.gov |

| mono-2-ethyl-5-oxohexyl adipate | 5oxo-MEHA | Specific | ~0.05% | nih.gov |

| 2-Ethyl-5-hydroxyhexanoic acid | - | Specific | ~2.6% | who.int |

| 2-Ethyl-1,6-hexanedioic acid | - | Specific | ~0.7% | who.int |

| 2-Ethyl-5-ketohexanoic acid | - | Specific | ~0.2% | who.int |

| 2-Ethylhexanol | - | Specific | ~0.1% | who.int |

The biotransformation of DEHA begins with rapid hydrolysis. In humans and rats, orally administered DEHA is quickly broken down into its monoester, mono-2-ethylhexyl adipate (MEHA), and adipic acid. cpsc.gov This initial hydrolytic step is catalyzed by esterases. In vitro studies using tissue preparations from the rat liver, pancreas, and small intestine have demonstrated a significant rate of DEHA hydrolysis. who.int The half-life for the metabolism of DEHA has been determined to be as short as 6 minutes in homogenates of rat small intestinal mucous membranes. who.int This rapid enzymatic action suggests that orally ingested DEHA is efficiently converted to adipic acid in the body, which then enters further metabolic pathways. who.int

Systemic Toxicity Assessment

The systemic effects of DEHA have been investigated through various toxicological studies, primarily in animal models, to understand its potential impact on health following repeated exposure.

Repeated dose studies provide insight into the potential health effects of long-term exposure to a substance. For DEHA, these studies have been conducted in several species, primarily rats and mice.

In a 28-day oral toxicity study in Sprague-Dawley rats, effects such as disturbances in the estrous cycle and increased ovarian follicle atresia were noted at higher doses. nih.gov Longer-term studies have also been performed. A 91-day feeding study in both rats and mice revealed decreased body weight gain at the highest dose levels. epa.gov

A comprehensive two-year bioassay was conducted by the National Toxicology Program (NTP) in F344 rats and B6C3F1 mice. cpsc.gov In this study, rats showed a decrease in body weight at the highest dose, but no other significant compound-related adverse effects were observed. cpsc.gov In contrast, mice in the same study exhibited a dose-related decrease in mean body weight. who.int

| Study Duration | Species | Key Findings | Reference |

|---|---|---|---|

| 28 days | Rat (Sprague-Dawley) | Disturbance of estrous cycle, increased ovarian follicle atresia at high doses. | nih.gov |

| 91 days | Rat and Mouse | Decreased body weight gain at the highest doses. | epa.gov |

| 4 weeks | Rat (Fischer 344) | Increased relative liver weight and decreased body weight in males. | cpsc.gov |

| 2 years (103 weeks) | Rat (F344) | Decreased body weight at high doses; no other significant compound-related non-neoplastic lesions. | cpsc.gov |

| 2 years (103 weeks) | Mouse (B6C3F1) | Dose-related decrease in mean body weights; induction of liver tumors (hepatocellular carcinomas and adenomas). | who.int |

The liver is a primary target organ for the toxic effects of DEHA, particularly in rodents. A notable effect is the induction of peroxisome proliferation, a process characterized by an increase in the size and number of peroxisomes in liver cells. nih.gov This proliferation is associated with hepatomegaly (increased liver weight) and an increase in the activity of enzymes involved in the peroxisomal fatty acid β-oxidation system. nih.gov

A consequence of sustained peroxisome proliferation is the overproduction of hydrogen peroxide, which can lead to a state of chronic oxidative stress. This can theoretically generate reactive oxygen species that damage cellular components like DNA. nih.gov Evidence of oxidative DNA damage, specifically the formation of 8-hydroxy-2'-deoxyguanosine (8-OH-dG), has been reported in the liver DNA of rats exposed to DEHA. nih.gov

In a study on Wistar rats, DEHA exposure led to a significant increase in serum levels of the liver enzymes alanine transaminase (ALT) and aspartate transaminase (AST), indicating liver injury. nih.govresearchgate.netzu.edu.eg The same study reported increased levels of malondialdehyde, a marker of lipid peroxidation and oxidative stress, and a decrease in the levels of crucial antioxidant enzymes like superoxide dismutase and reduced glutathione. nih.govzu.edu.eg

Long-term exposure in the 2-year NTP bioassay resulted in an increased incidence of liver tumors, specifically hepatocellular adenomas and carcinomas, in B6C3F1 mice of both sexes. who.int This carcinogenic effect in mice is believed to be linked to the compound's activity as a peroxisome proliferator. nih.gov

Body Weight Dynamics in Exposure Studies

Exposure to Di(2-ethylhexyl) adipate (DEHA) has been associated with dose-related suppression of body weight gain in animal studies. In 91-day feeding studies, decreased body weight gain was observed in both rats and mice at higher concentrations. nih.gov For instance, male and female rats, as well as male mice, showed slightly reduced body weight gain at a dietary concentration of 12,500 mg/kg, while at 6,300 mg/kg, the effect was noted in female mice and male rats. scispace.com Specifically, decreases of 8-18% in female and male rats, and 13-25% in female and male mice were recorded at the two highest doses tested in one study. nih.gov

Long-term bioassays lasting two years also demonstrated a dose-related suppression of weight gain in both rats and mice. nih.gov In contrast, some studies have identified a No-Observed-Adverse-Effect Level (NOAEL) for body weight changes. For example, following a 28-day intravenous exposure in rats, DEHA-related findings, including decreased body weight gain, were noted at the high-dose but were not observed at lower doses, establishing a No-Observed-Effect Level (NOEL) of 200 mg/kg/day. researchgate.net

| Species | Study Duration | Exposure Route | Observed Effects on Body Weight | Reference |

|---|---|---|---|---|

| Fischer 344 Rats | 91 days | Dietary | Decreased body weight gain (8-18%) at highest doses. | nih.gov |

| B6C3F1 Mice | 91 days | Dietary | Decreased body weight gain (13-25%) at highest doses. | nih.gov |

| F344 Rats & B6C3F1 Mice | 13 weeks | Dietary | Decreased weight gain in both species at 25,000 mg/kg. | scispace.com |

| Rats | 2 years | Dietary | Dose-related suppression of weight gain. | nih.gov |

| Rats | 28 days | Intravenous | Decreased body weight gain at high-dose; NOEL of 200 mg/kg/day. | researchgate.net |

Reproductive and Developmental Toxicology

Investigations into the reproductive and developmental effects of DEHA have revealed impacts on gestational outcomes, offspring viability, and specific organ development.

Fertility and Gestational Outcomes

Studies on fertility and gestational outcomes following DEHA exposure have shown varied results. In a one-generation reproductive study in Wistar-derived rats, no effects on male or female fertility were observed. nih.govscispace.comcpsc.gov However, at the highest dose tested, a reduction in the body weight gain of dams was noted during gestation. nih.govscispace.com Another study in Wistar rats reported that DEHA induced a prolonged gestation period. jst.go.jp

Regarding pregnancy outcomes, a fertility study found that DEHA exposure led to a significant increase in the mean estrus cycle length. At high doses, a significant decrease in implantation rate and a significant increase in pre- and post-implantation loss rates were observed.

Postnatal Development and Offspring Viability

Postnatal development appears to be sensitive to DEHA exposure. A dose-related increase in postnatal death of offspring was reported in one study with Wistar rats. jst.go.jp In the same study, a permanent decrease in the body weight of offspring was also observed. jst.go.jp Similarly, other research has documented reductions in offspring weight gain, total litter weight, and mean litter size at high dose levels. nih.govscispace.com Despite these impacts on growth and litter size, no effect on the survival rate of pups up to day 22 of life was found in one one-generation study. cpsc.gov

| Endpoint | Species | Observed Effect | Reference |

|---|---|---|---|

| Fertility | Rat | No effect on male or female fertility. | nih.govscispace.comcpsc.gov |

| Gestation | Rat | Prolonged gestation period. | jst.go.jp |

| Implantation | Rat | Decreased implantation rate; increased pre- and post-implantation loss at high doses. | |

| Postnatal Survival | Rat | Dose-related increase in postnatal death. | jst.go.jp |

| Offspring Body Weight | Rat | Permanent decrease in offspring body weight; reduced weight gain. | nih.govjst.go.jp |

| Litter Size | Rat | Reduced total litter weight and mean litter size. | nih.govscispace.com |

| Urogenital Development | Rat | Kinked or dilated ureters found in fetuses. | nih.gov |

| Ovarian Function | Rat | Increased atresia of large follicles; disturbed ovulation and follicle growth. |

Specific Organ System Anomalies (e.g., Urogenital Development)

Developmental toxicity studies have identified specific anomalies in the urogenital system of fetuses exposed to DEHA. In a study where pregnant Wistar-derived rats were fed diets containing DEHA, fetuses at the high dose level were found to have kinked or dilated ureters. nih.gov This finding was observed alongside reduced ossification, indicating a retardation in fetal development. nih.gov

Female Reproductive System Impairments (e.g., Ovarian Follicle Atresia)

DEHA has been shown to directly impact the female reproductive system, particularly ovarian function. In repeated dose toxicity studies with female rats, DEHA exposure was linked to an increase in the atresia of large follicles. The same study also observed a decrease in newly formed corpus luteum and the presence of follicular cysts. These histopathological changes suggest that DEHA disturbs ovulation and the growth of large follicles. Furthermore, administration of DEHA to pregnant mice resulted in a remarkably strong uptake of radioactivity in the corpora lutea of the ovary, indicating this as a potential target tissue. cpsc.gov

Evaluation of Antiandrogenic Potential

The potential for DEHA to exert antiandrogenic effects has been investigated, particularly as it is used as a replacement for some phthalates known for such activity. A dose-response study in Wistar rats concluded that DEHA did not induce antiandrogenic effects similar to those caused by di(2-ethylhexyl) phthalate (B1215562). jst.go.jp The study found that no antiandrogenic endpoints were affected by DEHA exposure. jst.go.jp However, separate structural binding studies have suggested that DEHA may have the potential to interfere in the steroid binding of sex hormone-binding globulin (SHBG), which could potentially lead to a dysfunction in sex steroid homeostasis.

Genotoxicity and Mutagenicity Research

Investigations into the genotoxic and mutagenic potential of di(2-ethylhexyl) adipate (DEHA) have largely indicated that the compound is not genotoxic.

In Vitro Assays for Genetic Damage

A battery of in vitro tests has been conducted to assess the potential of di(2-ethylhexyl) adipate to induce genetic damage. The compound tested negative in several key assays, including a reverse mutation assay using Salmonella typhimurium strains (Ames test), a mouse lymphoma L5178Y genotoxicity assay, and an unscheduled DNA synthesis assay in rat hepatocytes. Furthermore, studies in rodent cells in vitro found no induction of gene mutations, sister chromatid exchanges, or chromosomal aberrations. who.int Urine from rats treated with DEHA by gavage was also found to be non-mutagenic to Salmonella typhimurium. nih.gov

| Assay Type | Test System | Result |

|---|---|---|

| Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative |

| Gene Mutation | Mouse Lymphoma L5178Y cells | Negative |

| Unscheduled DNA Synthesis | Rat Hepatocytes | Negative |

| Sister Chromatid Exchanges | Rodent Cells | Negative |

| Chromosomal Aberrations | Rat Hepatocytes | Negative who.int |

In Vivo Studies on Deoxyribonucleic Acid (DNA) Binding and Damage

Research into the interaction of di(2-ethylhexyl) adipate with DNA in living organisms has shown a lack of direct covalent binding. One in vivo study concluded that DEHA did not covalently bind to the liver DNA of female mice. nih.govepa.gov The minute radioactivity detected in mouse liver DNA after administration of radiolabeled DEHA was determined to be the result of biosynthetic incorporation rather than direct binding of the compound to DNA. nih.gov

However, there is some evidence to suggest that DEHA may induce oxidative DNA damage. An increased formation of 8-hydroxydeoxyguanosine (8-OH-dG), an indicator of oxidative stress on DNA, was observed in the liver DNA of rats exposed to DEHA in their diet for two weeks. who.intnih.gov This effect was not seen in the kidney DNA of the same animals. nih.gov

Chromosomal Aberration and Dominant Lethal Effects

In vivo studies on chromosomal damage have yielded predominantly negative results. In the bone marrow of mice treated with di(2-ethylhexyl) adipate, no induction of chromosomal aberrations or micronuclei was observed. who.intnih.gov

Conversely, results from dominant lethal assays have been mixed. A weak positive result was reported in a dominant lethal assay in male mice. nih.gov Another study found a dose-related increase in dominant-lethal mutations, measured by early fetal deaths, in mice administered the compound via intraperitoneal injection. epa.gov This study also noted a decrease in fertility at higher doses. epa.gov However, the interpretation of some dominant lethal studies has been described as complicated due to non-standard reporting. cpsc.gov

Carcinogenicity Bioassays and Mechanisms

Long-term carcinogenicity studies of di(2-ethylhexyl) adipate have revealed species- and sex-specific tumorigenic effects, particularly in the liver.

Tumorigenesis in Rodent Models

A comprehensive carcinogenesis bioassay conducted by the National Toxicology Program (NTP) involved feeding diets containing DEHA to F344 rats and B6C3F1 mice for 103 weeks. epa.gov The findings from this and related studies are summarized below:

Rats: In F344 rats of both sexes, administration of DEHA was not associated with tumor formation. epa.gov A statistically significant increase in interstitial cell tumors in the testes of high-dose male rats was noted but discounted due to the high spontaneous incidence of this tumor type in aging F344 males. epa.gov

Mice: In B6C3F1 mice, DEHA was found to be carcinogenic. epa.gov

Females: A statistically significant positive trend in the incidence of hepatocellular carcinoma was observed in female mice. epa.gov

Males: In male mice, there was a statistically significant positive trend for the combined incidences of hepatocellular adenomas and carcinomas. epa.gov